1-Ethyl-4-(piperidin-4-ylmethyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
1-ethyl-4-(piperidin-4-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.ClH/c1-2-15-9-5-13(6-10-15)11-12-3-7-14-8-4-12;/h12-14H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCVAXNTNCTAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
1-Ethyl-4-(piperidin-4-ylmethyl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with piperidine derivatives, which are known for their pharmacological applications . The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to modulation of their activity. This compound can act as an inhibitor or activator, depending on the context of the biochemical reaction.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives, including this compound, can modulate the activity of key signaling molecules, leading to altered cellular responses . This compound can also impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been suggested that the compound exerts its effects through a series of successive protonations and stereoselective enamine protonation . These interactions can lead to the modulation of enzyme activity, either by inhibiting or activating specific enzymes, and can also result in changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that piperidine derivatives can exhibit varying degrees of stability, which can influence their long-term effects on cellular function . In vitro and in vivo studies have demonstrated that the compound can have sustained effects on cellular processes, but these effects may diminish over time due to degradation or other factors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell . The compound’s metabolism may involve oxidation, reduction, or other chemical modifications that influence its activity and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biochemical effects.
Biological Activity
1-Ethyl-4-(piperidin-4-ylmethyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine core, which is known for its versatility in drug design and its role in modulating biological activity.
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. Research indicates that piperidine compounds can inhibit various viruses, including influenza and coronaviruses. For instance, a study evaluated the antiviral activity against the H1N1 influenza virus, demonstrating that certain piperidine analogs exhibit low micromolar activity, suggesting a promising avenue for therapeutic development against viral infections .
2. Antimycobacterial Activity
Piperidine derivatives have also been explored for their antimycobacterial properties, particularly against Mycobacterium tuberculosis. A high-throughput screening of piperidine-based compounds revealed several analogs with significant activity against M. tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range . This suggests that this compound may have similar potential.
3. Neuropharmacological Effects
The neuropharmacological profile of piperidine compounds is another area of active research. Compounds with a piperidine structure have shown promise in treating neurological disorders such as Alzheimer's disease. They often act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition can enhance cholinergic signaling, which is beneficial for cognitive functions .
Case Study 1: Antiviral Screening
In a study focused on antiviral agents, several piperidine derivatives were synthesized and tested for their ability to inhibit viral replication. Among these, this compound was included in a broader library of compounds evaluated against HCoV-229E. The results indicated that modifications at the piperidinyl moiety significantly affected antiviral potency, with some derivatives achieving promising efficacy .
Case Study 2: Antimycobacterial Activity
Another significant study investigated the activity of various piperidine derivatives against M. tuberculosis. The compound was part of a series that included modifications aimed at enhancing solubility and potency. Results showed that specific structural changes could lead to improved MIC values, indicating that this compound might be optimized through similar strategies .
Table 1: Summary of Biological Activities
Scientific Research Applications
Biochemical Properties
1-Ethyl-4-(piperidin-4-ylmethyl)piperidine hydrochloride interacts with various biomolecules, influencing several biochemical pathways. Its molecular structure allows it to bind with enzymes and proteins, impacting cellular processes such as gene expression and metabolism. The compound's stability and degradation characteristics are essential for its efficacy in laboratory settings.
Antiviral Activity
Research indicates that piperidine derivatives can inhibit viral replication. For instance, studies have shown that this compound exhibits antiviral properties against viruses such as H1N1 influenza and coronaviruses. In a specific case study, modifications to the piperidinyl moiety significantly enhanced antiviral potency against HCoV-229E, suggesting a promising avenue for therapeutic development against viral infections .
Antimycobacterial Activity
The compound has also been evaluated for its activity against Mycobacterium tuberculosis. A high-throughput screening of piperidine-based compounds revealed several analogs with significant activity against M. tuberculosis, indicating that this compound may possess similar properties .
Neuropharmacological Effects
In the realm of neuropharmacology, this compound has shown potential in treating neurological disorders such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enhances cholinergic signaling, which is beneficial for cognitive functions .
Case Study 1: Antiviral Screening
In a study focused on synthesizing antiviral agents, this compound was part of a broader library tested against HCoV-229E. Results indicated that structural modifications significantly affected antiviral efficacy, highlighting the importance of chemical structure in drug design .
Case Study 2: Antimycobacterial Activity
Another study investigated various piperidine derivatives against M. tuberculosis, where this compound was included in a series aimed at enhancing solubility and potency. Results showed that specific structural changes could lead to improved minimum inhibitory concentrations (MIC), suggesting optimization strategies for this compound .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and pharmacological distinctions between the target compound and related piperidine derivatives:
Key Observations:
- The absence of an aromatic ring (e.g., phenyl in Meperidine) or ester group (e.g., carbethoxy in Meperidine) in the target compound suggests distinct receptor interactions, likely reducing opioid activity .
- Pharmacological Profiles: Donepezil’s AChE inhibition is attributed to its indanone and benzyl substituents, which are absent in the target compound .
Physical and Chemical Properties
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, Meperidine HCl is crystalline and water-soluble, similar to the target compound .
- Stability : Hydrochloride salts improve stability under storage. Donepezil HCl, for instance, remains stable for years under recommended conditions , suggesting analogous stability for the target compound.
Q & A
Q. What synthetic methodologies are commonly employed for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine hydrochloride?
The compound is typically synthesized via Mannich reactions or nucleophilic substitution using piperidine derivatives. For example, similar piperidinyl compounds are synthesized by reacting amines with ketones in the presence of paraformaldehyde under reflux conditions, yielding products with high purity (87–98%) after purification via column chromatography . A related protocol involves suspending intermediates in methanol-water mixtures, followed by refluxing and purification using silica gel chromatography (chlorform:methanol:NH₃ = 96:4:0.4) .
Q. What purification techniques ensure high-purity yields of this compound?
Silica gel column chromatography is widely used, with solvent systems like chloroform-methanol-ammonia mixtures (e.g., 96:4:0.4) to isolate the target compound . Recrystallization from ethanol or aqueous solutions is also effective for final purification .
Q. Which analytical methods validate the structural integrity of the compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are critical. For example, ¹H NMR can confirm substituent positions via coupling constants (e.g., δ 2.8–3.2 ppm for piperidinyl protons) , while HPLC-MS detects impurities ≤0.1% .
Q. What safety protocols are essential during handling?
Use fume hoods , nitrile gloves , and protective eyewear . Avoid inhalation/ingestion; in case of exposure, rinse eyes/skin with water for 15 minutes and seek medical aid. Store at -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce by-products during synthesis?
Control of pH, temperature, and stoichiometry minimizes side reactions. For instance, maintaining a pH 8–9 with sodium acetate during nucleophilic substitution prevents unwanted sulfonation . Slow addition of reagents and low-temperature stirring (0–5°C) also suppress dimerization .
Q. How to design experiments to evaluate receptor-binding affinity?
Use radioligand displacement assays (e.g., with ³H-labeled opioids) on neuronal cell membranes. Compare IC₅₀ values against reference compounds like meperidine (a Schedule II opioid) to quantify binding potency . Molecular docking simulations can predict interactions with μ-opioid receptors .
Q. What strategies resolve contradictions in metabolic stability data?
Cross-validate assays using hepatic microsomes (human/rat) and LC-MS/MS quantification . For inconsistent results, test metabolite formation under varied CYP450 conditions (e.g., CYP3A4 vs. CYP2D6 dominance) . Adjust experimental parameters like incubation time (30–120 min) to capture kinetic differences .
Q. How to quantify impurities in synthesized batches?
HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) are optimal. Reference standards (e.g., 1-Methyl-4-phenylpiperidine hydrochloride) enable peak identification, while gradient elution (acetonitrile:ammonium formate) resolves polar impurities . Validate methods per ICH Q3A guidelines .
Q. Which in vitro models are suitable for neuropharmacological studies?
Primary neuronal cultures and SH-SY5Y neuroblastoma cells are used to assess effects on neurite outgrowth or apoptosis. For example, evaluate neuroprotection under oxidative stress (H₂O₂-induced) using viability assays (MTT) and caspase-3 activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
